molecular formula C11H11NO B1312581 (2-Methylquinolin-4-yl)methanol CAS No. 4939-28-0

(2-Methylquinolin-4-yl)methanol

Cat. No. B1312581
CAS RN: 4939-28-0
M. Wt: 173.21 g/mol
InChI Key: MNDWQNXETQDJMZ-UHFFFAOYSA-N
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Description

“(2-Methylquinolin-4-yl)methanol” is a chemical compound with the CAS number 4939-28-0 . It is used for research and development purposes . The molecular formula of this compound is C11H11NO .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in various scientific papers . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “(2-Methylquinolin-4-yl)methanol” consists of a quinoline ring with a methyl group at the 2-position and a methanol group at the 4-position . The molecular weight of this compound is 173.21 g/mol .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have been the subject of numerous studies due to their versatile applications in synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

“(2-Methylquinolin-4-yl)methanol” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

While specific applications of “(2-Methylquinolin-4-yl)methanol” are not readily available, quinoline derivatives, which this compound is a part of, have been found to have numerous applications in various fields. Here are some potential applications based on the properties of quinoline derivatives :

  • Antimicrobial Agents

    • Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
    • They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antimalarial Agents

    • Quinoline derivatives have been used as antimalarial agents .
    • They have been used extensively in the treatment of malaria .
  • Anticancer Agents

    • Quinoline derivatives have shown anticancer activity .
    • They have been used in the treatment of various types of cancer .
  • Antiviral Agents

    • Quinoline derivatives have shown antiviral activity .
    • They have been used in the treatment of various viral infections .
  • Antidepressant and Anticonvulsant Agents

    • Quinoline derivatives have shown antidepressant and anticonvulsant activities .
    • They have been used in the treatment of depression and seizure disorders .
  • Anti-inflammatory Agents

    • Quinoline derivatives have shown anti-inflammatory activity .
    • They have been used in the treatment of various inflammatory conditions .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives, including 2-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “(2-Methylquinolin-4-yl)methanol” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(2-methylquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDWQNXETQDJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436148
Record name (2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylquinolin-4-yl)methanol

CAS RN

4939-28-0
Record name (2-methylquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of quinaldine (75 g, 0.523 mol) in methanol (1100 mL) and water (550 mL) at room temperature was added sulfuric acid (28 mL, 0.523 mol) followed by iron(II) sulfate heptahydrate. Nitrogen was bubbled into the solution for 20 min and ammonium sulfate (177 g, 1.56 mol) was added. The resultant mixture was stirred in a water bath (20° C.) under nitrogen for 4 hours and quenched with 10% sodium hydroxide (pH=9-10). Methanol was removed by concentration in vacuo and the resulting aqueous solution was extracted with ethyl acetate three times. The combined organic phase was filtered through silica gel and washed with water and brine, dried (MgSO4) and concentrated. Crystallization from ethyl acetate gave 2-methyl-4-hydroxymethylquinoline (24.6 g, 27%) as a solid. MS(NH3—CI): (M+H)+=174.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

To a 25 mL round-bottomed flask equipped with a magnetic stirrer and under a N2 (g) purge was placed sequentially: quinaldine (0.57 g, 4.0 mmol), methanol (8 mL), and water (4 mL). The solution was cooled to 0° C. prior to the sequential addition of: concentrated sulfuric acid (0.2 mL, 4 mmol), iron (II) sulfate heptahydrate (0.33 g, 1.2 mmol), and iron powder (0.067 g, 1.2 mmol). After stirring the heterogeneous mixture for 10 min, hydroxylamine-O-sulfonic acid (HOSA) (1.36 g, 12 mmol) was added and the resulting mixture was stirred for 6 h prior to quenching the reaction with 50% NaOH until the pH was ca. 10. The brown solution was filtered through a pad of celite and then extracted with methylene chloride (4×15 mL). The combined organic phases were washed with water (20 mL), brine (15 mL), dried (NaSO4), and concentrated in-vacuo to afford a brown solid that was purified by Combiflash (0 to 60% ethyl acetate in hexanes over 30 min) to afford 360 mg (52%) of pure 4-hydroxymethyl-2-methyl quinoline. LCMS (ESI): 174 (M+H′).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.067 g
Type
catalyst
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 2-methylquinoline (43.0 g, 0.3 mol), iron (5.04 g, 0.09 mol), FeSO4.7; H2O (25.0 g, 0.09 mol) in methanol(400 mL) and water (200 mL) was added sulfuric acid (conc., 16.0 mL, 0.3 mol) at 0° C., and then H2O2 (160 mL) was slowly added at 0° C. The mixture was then warmed to room temperature and stirred overnight. The solution was diluted with water, basified with ammonium hydroxide, and extracted with ethyl acetate. The combined extract was washed with brine, dried and concentrated. Recrysatllization from ethyl ether/hexane to give (2-Methylquinolin-4-yl)methanol (12.0 g). ESI (M+H)+ 173.9.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of 2-methylquinoline (43.0 g, 0.3 mol), iron (5.04 g, 0.09 mol), FeSO4.7H2O (25.0 g, 0.09 mol) in methanol (400 mL) and water (200 mL) was added sulfuric acid (conc., 16.0 mL, 0.3 mol) at 0° C., and then H2O2 (160 mL) was slowly added at 0° C. The mixture was then warmed to room temperature and stirred overnight. The solution was diluted with water, basified with ammonium hydroxide, and extracted with ethyl acetate. The combined extract was washed with brine, dried and concentrated. Recrystallization from ethyl ether/hexane to give (2-Methylquinolin-4-yl)methanol (12.0 g). ESI (M+H)+173.9.
Quantity
43 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylquinolin-4-yl)methanol
Reactant of Route 2
(2-Methylquinolin-4-yl)methanol
Reactant of Route 3
(2-Methylquinolin-4-yl)methanol
Reactant of Route 4
(2-Methylquinolin-4-yl)methanol
Reactant of Route 5
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(2-Methylquinolin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methylquinolin-4-yl)methanol

Citations

For This Compound
7
Citations
Y Wang, M Papamichelakis, W Chew… - … Process Research & …, 2008 - ACS Publications
A suitable process for the preparation of kilogram quantities of a TNF-α converting enzyme (TACE) inhibitor (WAY-281418) was developed using isatin 13 as starting material and an …
Number of citations: 14 pubs.acs.org
W Liu, X Yang, ZZ Zhou, CJ Li - Chem, 2017 - cell.com
Heteroarene methylation utilizing a cheap and safe methylation source without involving transition metals represents an important yet challenging objective. Here, a simple and clean …
Number of citations: 145 www.cell.com
B Shantharjun, D Vani, R Unnava… - Organic & …, 2021 - pubs.rsc.org
Herein, we report a mild and efficient hydroxymethylation of quinolines via an iron promoted cross-dehydrogenative coupling reaction under external acid free conditions. Various …
Number of citations: 7 pubs.rsc.org
J Li, X Zhang, H Jin, J Fan, H Flores… - Journal of medicinal …, 2015 - ACS Publications
A series of fluorine-containing PDE10A inhibitors were designed and synthesized to improve the metabolic stability of [ 11 C]MP-10. Twenty of the 22 new analogues had high potency …
Number of citations: 27 pubs.acs.org
G De Simone, G Pizika, SM Monti, A Di Fiore… - Biomed Research …, 2014 - hindawi.com
A new series of compounds containing a sulfamide moiety as zinc-binding group (ZBG) has been synthesized and tested for determining inhibitory properties against four human …
Number of citations: 19 www.hindawi.com
X Ji, Z Yang, X Wu, GJ Deng… - The Journal of Organic …, 2022 - ACS Publications
Photoredox neutral decarboxylative hydroxyalkylations of heteroarenes with α-keto acids under mild conditions are described. Stable and readily available α-keto acids were employed …
Number of citations: 6 pubs.acs.org
CA Huff, RD Cohen, KD Dykstra… - The Journal of …, 2016 - ACS Publications
We report the development of a method for room-temperature C–H hydroxymethylation of heteroarenes. A key enabling advance in this work was achieved by implementing visible light …
Number of citations: 118 pubs.acs.org

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